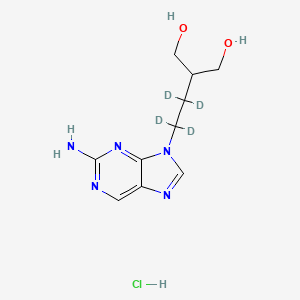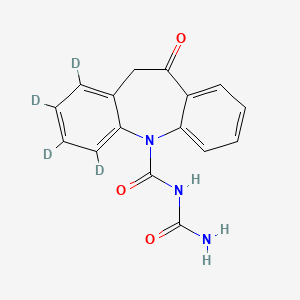
N-Carbamoyl Oxcarbazepine-d4 (major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl Oxcarbazepine-d4 is a labeled derivative of N-Carbamoyl Oxcarbazepine, which is an impurity of Oxcarbazepine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
The synthesis of N-Carbamoyl Oxcarbazepine-d4 involves the incorporation of deuterium atoms into the molecular structure of N-Carbamoyl Oxcarbazepine. The synthetic route typically starts with the precursor Oxcarbazepine, which undergoes a series of chemical reactions to introduce the carbamoyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial production methods for N-Carbamoyl Oxcarbazepine-d4 are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
N-Carbamoyl Oxcarbazepine-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Carbamoyl Oxcarbazepine-d4 oxide.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Carbamoyl Oxcarbazepine-d4 has several scientific research applications, including:
Pharmacokinetics: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Drug Metabolism Studies: The compound is used to study the metabolic pathways of Oxcarbazepine and its impurities, helping to understand the drug’s behavior in the body.
Analytical Chemistry: It serves as a reference standard in analytical methods, ensuring the accuracy and reliability of analytical results.
Biomedical Research: The compound is used in various biomedical research studies to investigate its effects on biological systems and its potential therapeutic applications
Mécanisme D'action
The mechanism of action of N-Carbamoyl Oxcarbazepine-d4 is similar to that of Oxcarbazepine. It primarily involves the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials along neurons. This action reduces neuronal excitability and is responsible for its anticonvulsant effects. The molecular targets include sodium channels, and the pathways involved are related to the modulation of neuronal activity .
Comparaison Avec Des Composés Similaires
N-Carbamoyl Oxcarbazepine-d4 can be compared with other similar compounds, such as:
Oxcarbazepine: The parent compound, which is used as an anticonvulsant medication.
Carbamazepine: A structurally related compound with similar anticonvulsant properties.
Eslicarbazepine: Another derivative of Oxcarbazepine with a slightly different mechanism of action.
The uniqueness of N-Carbamoyl Oxcarbazepine-d4 lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and drug metabolism studies .
Propriétés
Formule moléculaire |
C16H13N3O3 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
N-carbamoyl-1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c17-15(21)18-16(22)19-12-7-3-1-5-10(12)9-14(20)11-6-2-4-8-13(11)19/h1-8H,9H2,(H3,17,18,21,22)/i1D,3D,5D,7D |
Clé InChI |
KWTBDJPWNWQCBF-DNZPNURCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)NC(=O)N)[2H])[2H] |
SMILES canonique |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


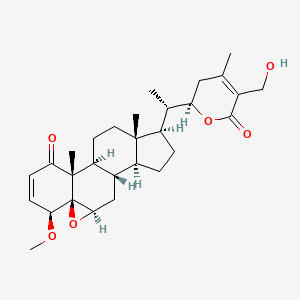

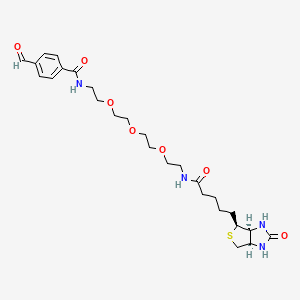
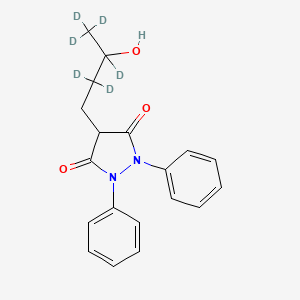
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
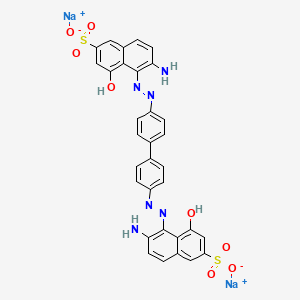
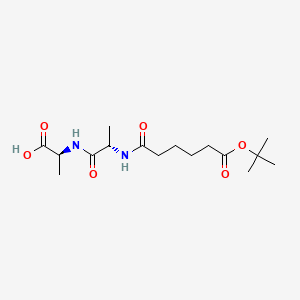


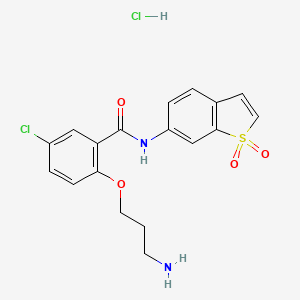
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
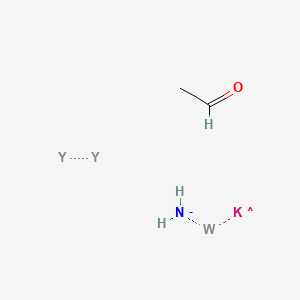
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
